molecular formula C7H4BrClN2 B1521808 5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine CAS No. 876343-82-7

5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine

Cat. No. B1521808
M. Wt: 231.48 g/mol
InChI Key: FMDQNRHKEYTVBW-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine is a chemical compound with the molecular formula C7H4BrClN2 . It is used in the structure-based drug design of novel potent and selective tetrahydropyrazolo [1,5-a]pyrazines as ATR inhibitors .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine consists of fused six-membered pyridine and five-membered pyrrole rings forming the essentially planar aza-indole skeleton .


Physical And Chemical Properties Analysis

5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine is a solid substance . Its molecular weight is 231.48 . The InChI code is 1S/C7H4BrClN2/c8-6-4-1-2-10-7(4)11-3-5(6)9/h1-3H, (H,10,11) .

Scientific Research Applications

  • Specific Scientific Field : Oncology
  • Summary of the Application : “5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine” derivatives have been found to have potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, these derivatives represent an attractive strategy for cancer therapy .
  • Methods of Application or Experimental Procedures : The derivatives were synthesized and their inhibitory activity against FGFR was evaluated. Among them, compound 4h exhibited potent FGFR inhibitory activity .
  • Results or Outcomes : Compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells . The IC50 values of 4h against FGFR1, 2, 3, and 4 were 7, 9, 25, and 712 nM, respectively .

Safety And Hazards

The compound is classified as an irritant. It is recommended to avoid dust formation, breathing vapours, mist or gas, and to ensure adequate ventilation . The safety information pictograms are GHS05 and GHS07 .

properties

IUPAC Name

5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDQNRHKEYTVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672023
Record name 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine

CAS RN

876343-82-7
Record name 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
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Synthesis routes and methods I

Procedure details

5-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide (19.18 g, 90 mmol) were suspended in 200 mL NMP and cooled to −20° C. Phosphorus oxychloride (41 mL, 450 mmol) was added dropwise over 30 min. The mixture was allowed to warm to 23° C. over 1 h after which it was cooled on an ice bath and quenched with water (800 mL). The solids were filtered and recrystallized from ethyl acetate and hexanes to give 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (10 g, 48%). 1H NMR (500 MHz, DMSO-d6) δ 12.25 (bs, 1H), 8.4 (s, 1H), 7.65 (m, 1H), 6.52 (m, 1H). MS: m/z 230.8/232.8 (M+H+).
Quantity
19.18 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-Bromo-4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (4.1 g, 10.57 mmol, see Example 1) was placed in THF (80 mL) at room temperature. TBAF (1.1 equivalents) was then added, and the reaction was stirred at room temperature for 1 hour. The reaction was then poured into water and extracted with DCM. The combined organic fractions were dried, filtered, and concentrated to give a crude solid. The solid was then suspended in 10:1 hexanes:DCM, and filtered to give the solid product 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (2.20 g, 89.9% yield).
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of 5-bromo-4-chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (10.1 g, ≈14.0 mmol; crude material prepared according to Tetrahedron Lett., 2004, 45, 2317-2319) in IPA (250 mL) at 0° C. was added 2N H2SO4 (25 mL) and the mixture was allowed to warm to RT and stirred overnight. IPA was evaporated at 35° C. and water was added to the residue and neutralized with 2N NaOH. The precipitate formed was filtered, washed with water followed by hexane, and dried under vacuum to yield the title compound as off-white solid. MS (ES+): m/z 233.01 (100) [MH+]; HPLC: tR=4.51 min (ZQ2000, polar—15 min).
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 2
5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 3
5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 4
5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 5
5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 6
5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine

Citations

For This Compound
3
Citations
M Gehringer, M Forster, E Pfaffenrot, SM Bauer… - …, 2014 - Wiley Online Library
The Janus kinases (JAKs) are a family of cytosolic tyrosine kinases crucially involved in cytokine signaling. JAKs have been demonstrated to be valid targets in the treatment of …
JJ Lang, Y Lv, B Kobe, H Chen, Y Tan… - Journal of Medicinal …, 2023 - ACS Publications
Developing selective inhibitors for Janus kinase 1 (JAK1) is a significant focus for improving the efficacy and alleviating the adverse effects in treating immune–inflammatory diseases. …
Number of citations: 3 pubs.acs.org
R Jain, M Mathur, J Lan, A Costales, G Atallah… - Bioorganic & Medicinal …, 2018 - Elsevier
Utilizing the already described 3,4-bi-aryl pyridine series as a starting point, incorporation of a second ring system with a hydrogen bond donor and additional hydrophobic contacts …
Number of citations: 10 www.sciencedirect.com

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